![molecular formula C16H14O5 B14799645 4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linderone is a naturally occurring compound isolated from the plant Lindera erythrocarpa. It is known for its significant anti-inflammatory and antioxidant properties. Linderone has been the subject of various studies due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Linderone can be synthesized through several synthetic routes. One common method involves the use of cyclopentenedione intermediates. The preparation of the key precursor, methyllinderone, is a necessary step in the synthesis of linderone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of linderone primarily involves the extraction and purification from the plant Lindera erythrocarpa. High-performance liquid chromatography (HPLC) is commonly used to isolate and quantify linderone from plant extracts . The stems of Lindera erythrocarpa are particularly rich in linderone, making them a preferred source for industrial extraction .
Análisis De Reacciones Químicas
Types of Reactions
Linderone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving linderone include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of linderone depend on the type of reaction. For example, oxidation of linderone can lead to the formation of more oxidized derivatives, which may exhibit different biological activities. Similarly, reduction reactions can yield reduced forms of linderone with potentially enhanced therapeutic properties.
Aplicaciones Científicas De Investigación
Linderone has a wide range of scientific research applications:
Mecanismo De Acción
Linderone exerts its effects through several molecular pathways. It inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-6 . Additionally, linderone activates the nuclear factor E2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 . These mechanisms collectively contribute to the compound’s anti-inflammatory and antioxidant effects.
Comparación Con Compuestos Similares
Linderone is often compared with other cyclopentenedione derivatives such as methyl lucidone and kanakugiol. While all these compounds exhibit anti-inflammatory and antioxidant properties, linderone is unique in its ability to modulate both NF-κB and Nrf2 pathways . This dual action makes linderone particularly effective in combating oxidative stress and inflammation, setting it apart from similar compounds.
List of Similar Compounds
- Methyl lucidone
- Kanakugiol
- Linderaspirone A
- Bi-linderone
- Demethoxy-bi-linderone
Propiedades
Fórmula molecular |
C16H14O5 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,18H,1-2H3/b9-8+ |
Clave InChI |
BACYSGZEZYMOBO-CMDGGOBGSA-N |
SMILES isomérico |
COC1=C(C(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2)OC |
SMILES canónico |
COC1=C(C(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


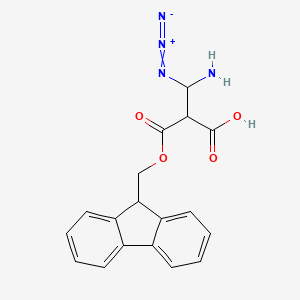
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)
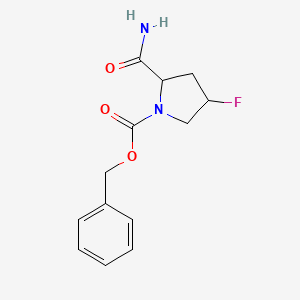

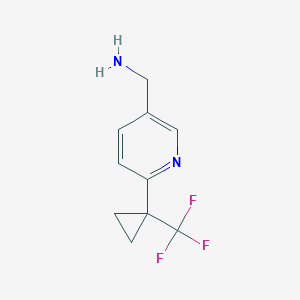

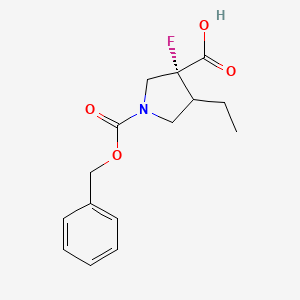
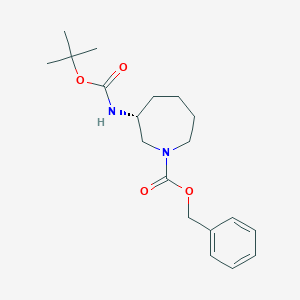
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
![2-[2-[[Tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]acetic acid](/img/structure/B14799629.png)
![ethyl (3E)-3-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}-2-(propan-2-yl)butanoate](/img/structure/B14799639.png)

